molecular formula C18H30Br2S B1434748 2,5-Dibromo-3-tetradecylthiophene CAS No. 160096-74-2

2,5-Dibromo-3-tetradecylthiophene

Cat. No.: B1434748
CAS No.: 160096-74-2
M. Wt: 438.3 g/mol
InChI Key: IYQPIBPAABQINF-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-tetradecylthiophene is an organobromine compound with the molecular formula C18H30Br2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its applications in organic electronics and materials science due to its unique structural properties.

Biochemical Analysis

Biochemical Properties

2,5-Dibromo-3-tetradecylthiophene plays a significant role in biochemical reactions, particularly in interactions with enzymes, proteins, and other biomolecules. This compound has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions involves the binding of this compound to the active site of the enzyme, potentially inhibiting or altering its activity. Additionally, this compound may interact with membrane proteins, affecting their function and the overall cellular environment .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can affect gene expression and cellular metabolism. Furthermore, it has been observed to induce changes in the expression of genes related to oxidative stress and inflammation, thereby impacting cellular function and health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of these biomolecules, resulting in changes in cellular processes. For instance, the interaction of this compound with cytochrome P450 enzymes can inhibit their activity, affecting the metabolism of other substances. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress and inflammation. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings to avoid adverse outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes play a critical role in the metabolism of xenobiotics and endogenous compounds. By interacting with these enzymes, this compound can influence metabolic flux and alter the levels of specific metabolites. Additionally, this compound may affect the activity of other enzymes and cofactors involved in metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for understanding the bioavailability and efficacy of this compound in biochemical applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it exerts its effects. The localization of this compound within these compartments can impact its activity and function, highlighting the importance of understanding its subcellular distribution in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dibromo-3-tetradecylthiophene can be synthesized through a bromination reaction of 3-tetradecylthiophene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions of the thiophene ring.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in a continuous flow reactor to maintain consistent quality and yield. The product is then purified through recrystallization or column chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3-tetradecylthiophene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling to form more complex organic structures.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding thiophene derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution Products: Various substituted thiophenes depending on the nucleophile used.

    Coupling Products: Complex organic molecules with extended conjugation.

    Reduction Products: Thiophene derivatives with hydrogen replacing the bromine atoms.

Scientific Research Applications

2,5-Dibromo-3-tetradecylthiophene has a wide range of applications in scientific research:

    Organic Electronics: It is used in the synthesis of organic semiconductors and conductive polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Materials Science: The compound is utilized in the development of novel materials with unique electronic properties.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Research: While its direct applications in biology are limited, derivatives of thiophene are explored for their potential biological activities.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dibromothiophene: Lacks the tetradecyl side chain, making it less hydrophobic and less suitable for certain applications.

    3,4-Dibromothiophene: Bromination occurs at different positions, affecting its reactivity and electronic properties.

    2,5-Dibromo-3-hexylthiophene: Similar structure but with a shorter alkyl chain, influencing its solubility and material properties.

Uniqueness

2,5-Dibromo-3-tetradecylthiophene is unique due to its long tetradecyl side chain, which imparts hydrophobicity and enhances its solubility in organic solvents. This makes it particularly useful in the fabrication of organic electronic devices where solution processing is required.

Properties

IUPAC Name

2,5-dibromo-3-tetradecylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30Br2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17(19)21-18(16)20/h15H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQPIBPAABQINF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC1=C(SC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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